Hexachloroplatinic(IV) acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

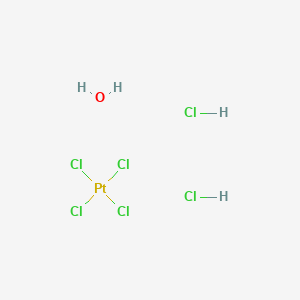

Hexachloroplatinic(IV) acid hydrate, also known as chloroplatinic acid hydrate, is a chemical compound with the formula H₂PtCl₆·xH₂O. It is one of the most readily available compounds of platinum and is widely used in various industrial and scientific applications. This compound is typically found as a reddish-brown solid and is highly soluble in water .

Méthodes De Préparation

Hexachloroplatinic(IV) acid hydrate can be synthesized through several methods:

Dissolution in Aqua Regia: The most common method involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid).

Chlorine Gas Exposure: Another method involves exposing an aqueous suspension of platinum particles to chlorine gas, resulting in the formation of hexachloroplatinic acid.

Electrolysis: Hexachloroplatinic acid can also be produced via electrolysis of platinum in the presence of hydrochloric acid.

Analyse Des Réactions Chimiques

Thermal Decomposition

The compound undergoes stepwise decomposition upon heating, forming intermediate platinum chlorides before yielding metallic platinum :

| Temperature Range | Reaction | Products |

|---|---|---|

| 60–220°C | (H₃O)₂PtCl₆·6H₂O → PtCl₄ + 2 HCl + 8 H₂O | Platinum(IV) chloride, HCl, water |

| 220–350°C | PtCl₄ → β-PtCl₂ + Cl₂↑ | Platinum(II) chloride, chlorine |

| >350°C | β-PtCl₂ → Pt(s) + Cl₂↑ | Platinum metal, chlorine gas |

Key observations:

Acid-Base Behavior

In water, the compound dissociates into hydronium ions and hexachloroplatinate(IV) anions:

(H₃O)₂PtCl₆\cdotp6H₂O→2H₃O++PtCl₆2−+6H₂O

This acidic property enables its use in etching applications .

Precipitation with Ammonium Salts

Reaction with NH₄Cl yields ammonium hexachloroplatinate(IV), a key step in platinum purification :

H₂PtCl₆+2NH₄Cl→(NH₄)₂PtCl₆+2HCl

Potassium Detection

The hexachloroplatinate(IV) anion reacts with K⁺ to form a yellow precipitate, used analytically :

PtCl₆2−+2K+→K₂PtCl₆↓

Reduction to Metallic Platinum

Hydrogen gas reduces hexachloroplatinate(IV) to platinum metal in the presence of ammonium salts :

(NH₄)₂PtCl₆+2H₂→Pt(s)+2NH₄Cl+4HCl

Catalytic Hydrogenation

Although not directly participating in redox cycles, H₂PtCl₆·6H₂O serves as a precursor for heterogeneous platinum catalysts (e.g., Adams' catalyst, PtO₂). These catalysts mediate hydrogenation of alkenes and alkynes under mild conditions.

Complexation Reactions

The PtCl₆²⁻ anion undergoes ligand substitution to form diverse platinum complexes:

| Reagent | Reaction Product | Application |

|---|---|---|

| Ethylene (C₂H₄) | [PtCl₂(C₂H₄)]₂ (Zeise's dimer) | Olefin coordination chemistry |

| Ammonia (NH₃) | [PtCl₄(NH₃)₂] (Magnus’ green salt) | Anticancer drug precursors |

| Thiourea (SC(NH₂)₂) | [Pt(SC(NH₂)₂)₄]Cl₂ | Luminescent materials synthesis |

-

Reaction rates depend on pH and temperature, with optimal substitution occurring in weakly acidic solutions (pH 3–5).

Stability and Contaminant Interactions

-

Aqua Regia Synthesis Artifacts : Early preparations via aqua regia were suspected to contain nitrosonium hexachloroplatinate (NO₂PtCl₆), but modern studies confirm no nitrogenous impurities persist after nitric acid removal .

-

Light Sensitivity : Prolonged UV exposure degrades PtCl₆²⁻ to PtCl₄²⁻, altering redox behavior.

Applications De Recherche Scientifique

Analytical Chemistry

Potassium Determination

Hexachloroplatinic(IV) acid hydrate is widely used for the quantitative analysis of potassium. The method involves selectively precipitating potassium from solutions as potassium hexachloroplatinate. This approach is advantageous due to its simplicity and efficiency compared to previous methods like sodium cobaltinitrite precipitation. The detection limit for potassium using this method ranges from 0.02% to 0.2% (m/v) in alcohol solutions .

Table 1: Potassium Determination Using Hexachloroplatinic Acid

| Parameter | Value |

|---|---|

| Precipitation Method | Selective precipitation |

| Detection Limit | 0.02% - 0.2% (m/v) |

| Solvent | 85% (v/v) alcohol solutions |

| Advantages | Single precipitation reaction |

Purification of Platinum

This compound plays a crucial role in the purification of platinum from ores and recycled materials. When treated with ammonium salts, it converts to ammonium hexachloroplatinate, which can be precipitated and subsequently reduced to elemental platinum upon heating in a hydrogen atmosphere .

Case Study: Platinum Recovery

In a study focusing on the recovery of platinum from spent catalysts, hexachloroplatinic acid was utilized to extract platinum efficiently. The process involved dissolving the spent catalyst in aqua regia followed by precipitation with ammonium chloride, yielding high-purity platinum suitable for reuse in industrial applications.

Catalysis

This compound serves as a catalyst or precatalyst in various chemical reactions, particularly in hydrogenation processes. It is instrumental in hydrosilylation reactions, where it facilitates the addition of silanes to olefins .

Table 2: Catalytic Applications of Hexachloroplatinic Acid

| Reaction Type | Application |

|---|---|

| Hydrogenation | Addition of hydrogen to alkenes |

| Hydrosilylation | Addition of silanes to olefins |

Case Study: Hydrosilylation Efficiency

Research conducted by Speier et al. demonstrated that hexachloroplatinic acid significantly enhances the efficiency of hydrosilylation reactions compared to traditional radical methods . This has led to its widespread use in the production of silicone polymers.

Material Science

This compound is also employed in synthesizing platinum-based catalysts for fuel cells and other energy applications. Its ability to form stable complexes with various substrates makes it an ideal precursor for developing advanced catalytic materials.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Fuel Cell Catalysts | Synthesis of Pt/C catalysts for polymer electrolyte membrane fuel cells |

| Nanostructured Materials | Development of nanoscale platinum structures for enhanced catalytic performance |

Mécanisme D'action

The mechanism of action of hexachloroplatinic(IV) acid hydrate involves its ability to act as a catalyst in various chemical reactions. For example, in hydrosilylation reactions, it facilitates the addition of silicon hydrides to olefinic double bonds, resulting in the formation of organosilicon compounds . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.

Comparaison Avec Des Composés Similaires

Hexachloroplatinic(IV) acid hydrate can be compared with other platinum compounds, such as:

Platinic Chloride (PtCl₄): Similar to hexachloroplatinic acid, platinic chloride is used in catalysis and as a precursor for other platinum compounds.

Ammonium Hexachloroplatinate ((NH₄)₂PtCl₆): This compound is formed by treating hexachloroplatinic acid with ammonium salts and is used in the purification of platinum.

Potassium Hexachloroplatinate (K₂PtCl₆): Used in the determination of potassium and in various catalytic applications.

This compound is unique due to its high solubility in water and its versatility as a catalyst in numerous chemical reactions.

Activité Biologique

Hexachloroplatinic(IV) acid hydrate, also known as hydrogen hexachloroplatinate(IV) hydrate, is an inorganic compound with the formula [H3O]2[PtCl6](H2O)x. This compound has garnered attention for its various biological activities, particularly in the fields of cancer treatment, catalysis in biochemical reactions, and its role as a precursor in the synthesis of other platinum-based compounds. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : H2Cl6Pt⋅H2O

- Molecular Weight : 427.83 g/mol

- Melting Point : 60 °C

- CAS Number : 18497-13-7

Biological Activity Overview

This compound exhibits several biological activities that are primarily attributed to its platinum content. These activities include:

-

Antitumor Activity :

- Platinum compounds are well-known for their anticancer properties. Hexachloroplatinic acid acts as a precursor to cisplatin and other platinum-based chemotherapeutics.

- Mechanism of Action : The compound interacts with DNA, forming cross-links that inhibit DNA replication and transcription, leading to apoptosis in cancer cells.

-

Catalytic Activity :

- It serves as a catalyst in various biochemical reactions, particularly in hydrosilylation processes where it facilitates the addition of silanes to alkenes.

- This catalytic property is essential in organic synthesis and materials science.

-

Potassium Determination :

- Historically, hexachloroplatinic acid has been used for the quantitative analysis of potassium by precipitating it as potassium hexachloroplatinate.

- This method allows for the detection of potassium in very dilute solutions (0.02% to 0.2%).

Case Study 1: Antitumor Efficacy

A study conducted by Rosenberg et al. (1965) demonstrated the antitumor efficacy of platinum compounds derived from hexachloroplatinic acid. The research highlighted that:

- Cisplatin , a derivative of hexachloroplatinic acid, showed significant effectiveness against various types of cancer, including testicular and ovarian cancers.

- In clinical trials, cisplatin treatment resulted in a response rate of approximately 80% in testicular cancer patients.

Case Study 2: Catalytic Applications

Research by Speier et al. (1970) explored the use of hexachloroplatinic acid as a catalyst for hydrosilylation reactions:

- The study illustrated that the compound effectively catalyzed the addition of silanes to olefins.

- The reaction conditions were optimized to achieve high yields and selectivity.

Data Table: Biological Activities and Applications

Safety and Toxicity

This compound is classified as dangerous due to its potential health hazards:

- Hazard Statements : H317 (may cause an allergic skin reaction), H314 (causes severe skin burns and eye damage).

- Precautionary Measures : Proper handling requires gloves, eye protection, and adequate ventilation.

Propriétés

IUPAC Name |

tetrachloroplatinum;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOYUPLNYLSSR-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4OPt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.